Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate
Description
Properties
CAS No. |
60886-47-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h6,8H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
PHQDSQKSTRVKJN-POYBYMJQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis from Diethyl Adipate (Patent CN103058870A)
A notable industrially scalable preparation method involves a one-pot synthesis starting from diethyl adipate, which undergoes a sequence of condensation, substitution, hydrolysis, decarboxylation, and esterification to yield ethyl 2-oxocyclopentylacetate, a close analog and synthetic precursor to the target compound.
-
- Cyclization of diethyl adipate with metallic sodium in toluene.
- Subsequent reaction with ethyl chloroacetate to introduce the ester side chain.
- Acidic hydrolysis and decarboxylation to form 2-oxocyclopentylacetic acid.
- Esterification with ethanol under acidic catalysis to form the ethyl ester.
- The entire process requires only one purification step, improving yield and reducing waste.
-
- Uses readily available and inexpensive starting materials.
- High yield and purity.
- Environmentally friendly with minimal waste.
- Suitable for large-scale production.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Sodium metal, toluene, reflux | Sodium forms fine particles for reaction |
| Substitution | Ethyl chloroacetate, 85-100 °C | Controlled temperature to avoid side reactions |
| Hydrolysis & Decarboxylation | 3 M HCl, reflux 6 hours | Removes carboxyl groups, forms acid |
| Esterification | Ethanol, catalytic H2SO4, reflux 8 hours | Converts acid to ethyl ester |
| Purification | Extraction, drying, vacuum distillation | Single purification step |
- Yield: Typically high, with improved efficiency over previous methods.
Stereoselective Reduction and Reductive Amination Route (From PMC Article)
While the above method focuses on ethyl 2-oxocyclopentylacetate, the preparation of the stereochemically defined this compound involves additional steps, including stereoselective reduction and amination.
-
- Starting from ethyl 2-oxocyclopentanecarboxylate, baker's yeast reduction yields the optically pure ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate.
- Subsequent chemical transformations maintain stereochemistry to produce the methyl-substituted keto ester.
-
- Baker's yeast is used for enantioselective reduction of the keto group to the corresponding alcohol.
- Yield reported at 80.3%, with excellent enantiomeric purity.
- This biocatalytic approach offers mild conditions and high stereoselectivity.
Further Chemical Transformations:
- The stereochemically pure alcohol intermediate can be chemically oxidized or functionalized to introduce the methyl and keto groups required for the final compound.
- The absolute stereochemistry is preserved throughout the synthesis.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Biocatalytic reduction | Baker's yeast, aqueous medium | (1R,2S)-2-hydroxycyclopentanecarboxylate |
| Chemical oxidation | Suitable oxidants (e.g., PCC) | Conversion to 4-oxo derivative |
| Methylation (if applicable) | Methylating agents under controlled conditions | Introduction of 2-methyl group |
Classical Organic Synthesis via Alkylation and Cyclization (US Patent US3954834A)
Another classical approach involves multi-step organic synthesis starting from substituted cyclopentenones and various alkylating agents.
-
- Preparation of substituted 3-oxo-cyclopentanecarboxylic acids via alkylation of ethyl propane-1,1,3-tricarboxylate with α-bromoalkanoates.
- Cyclization under basic conditions (e.g., sodium hydride in dimethylformamide).
- Acidic hydrolysis and esterification steps to yield the ethyl ester of 2-methyl-4-oxocyclopentane carboxylate derivatives.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Sodium hydride, DMF, α-bromoalkanoate | Controlled temperature (~25 °C) |
| Cyclization | Heating at 100 °C for 5 hours | Formation of cyclopentanone ring |
| Hydrolysis | 5% HCl aqueous solution | Conversion to acid |
| Esterification | Ethanol, p-toluenesulfonic acid, reflux | Formation of ethyl ester |
| Purification | Recrystallization from cyclohexane-pentane | High purity product |
- Yields: Reported yields around 78-93% for intermediate acids and esters, demonstrating efficiency.
Comparative Summary of Preparation Methods
Research Findings and Analytical Techniques
-
- The stereochemistry of intermediates and final products is confirmed by NMR spectroscopy, chiral chromatography, and X-ray crystallography.
- Use of chiral solvating agents in NMR allows determination of enantiomeric purity.
-
- One-pot methods reduce purification steps, improving efficiency and reducing waste.
- Biocatalytic methods provide excellent stereoselectivity but may require optimization for scale-up.
- Classical methods offer flexibility in substituents but often require chiral resolution steps.
Environmental and Economic Considerations:
- The one-pot synthesis reduces hazardous waste and energy consumption.
- Biocatalysis aligns with green chemistry principles.
- Classical synthesis may involve toxic reagents and longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
Scientific Research Applications
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
- Structure: Replaces the 2-methyl and 4-oxo groups with a single amino (-NH2) group at position 2.
- Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., peptide bond formation). Lacks the ketone’s electrophilic character, reducing susceptibility to nucleophilic attacks at position 3. Demonstrated utility in CALB (lipase B)-catalyzed hydrolysis for synthesizing β-amino acids .
- Applications : Intermediate for bioactive molecules and chiral ligands.
Ethyl 2-Hydroxycyclopentane-1-carboxylate (+)-(1R,2S)
- Structure : Features a hydroxyl (-OH) group at position 2 instead of methyl and retains the ester group.
- Key Differences :
Ethyl 3,3-Dimethyl-2-oxocyclopentane-1-carboxylate
- Structure : Contains a 2-oxo group and geminal dimethyl substituents at position 3.
- Key Differences: Steric hindrance from dimethyl groups limits conformational flexibility. Applied in synthetic routes requiring rigid, sterically constrained intermediates .
Stereochemical Comparisons
Ethyl (1R,2R)-2-Aminocyclopentanecarboxylate
- Structure: Diastereomer of the amino derivative, with (1R,2R) configuration.
- Key Differences :
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
- Structure: Includes a carbobenzyloxy (Cbz)-protected amino group and (1S,2R) configuration.
- Key Differences :
Functional Group Comparisons
Ethyl 1-Methyl-2-oxocyclopentane-1-carboxylate
- Structure : Positions the methyl group at position 1 and the ketone at position 2.
- Key Differences :
Ethyl (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylate Tosylate
- Structure: Cyclopropane ring with amino and vinyl substituents, stabilized as a tosylate salt.
- Key Differences :
- Smaller ring size (cyclopropane) imposes greater angle strain, enhancing reactivity in ring-opening reactions.
- Tosylate salt improves crystallinity and handling stability compared to neutral esters .
Biological Activity
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentane core and carboxylate functional group. The chemical formula is , with a molecular weight of approximately 156.18 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Research has indicated various synthetic pathways, including regioselective cyclizations that yield this compound effectively. A notable method involves the use of esters of 2-acetyl-5-oxohexanoic acid under specific catalytic conditions .
Pharmacological Properties
This compound exhibits a range of biological activities that are being explored for therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
- Neurotrophic Effects : Similar compounds have shown neurotrophic activities in neuronal cultures, enhancing neurite outgrowth and potentially aiding in neurodegenerative conditions .
- Anti-inflammatory Potential : The compound's structure suggests it may interact with pathways involved in inflammation, although specific mechanisms are still under investigation.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial efficacy against Staphylococcus aureus | Demonstrated significant inhibition at specific concentrations |
| Study 2 | Investigated neurotrophic effects on rat cortical neurons | Enhanced neurite outgrowth observed at 0.1 mmol/L concentration |
| Study 3 | Assessed anti-inflammatory properties in vitro | Indicated potential modulation of pro-inflammatory cytokines |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural features suggest potential interactions with various biological targets including enzymes involved in inflammation and microbial resistance pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
